N-(cyclopropylmethyl)azetidine-3-carboxamide
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Overview
Description
N-(cyclopropylmethyl)azetidine-3-carboxamide is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)azetidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with a suitable azetidine precursor, followed by carboxamidation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the azetidine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild to moderate temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-(cyclopropylmethyl)azetidine-3-carboxylic acid, while reduction could produce N-(cyclopropylmethyl)azetidine .
Scientific Research Applications
N-(cyclopropylmethyl)azetidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby modulating cellular pathways. For example, it has been studied as a potential inhibitor of the STAT3 pathway, which is implicated in various cancers .
Comparison with Similar Compounds
Similar Compounds
N-(methanesulfonyl)azetidine: Another azetidine derivative known for its reactivity and applications in polymer science.
Azetidine-2-carboxamide: Studied for its potential as a therapeutic agent and its unique chemical properties.
Uniqueness
N-(cyclopropylmethyl)azetidine-3-carboxamide stands out due to its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
N-(cyclopropylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8(7-4-9-5-7)10-3-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCXYDXLDIQDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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